3-Chloropropyl 2-hydroxypropanoate
Overview
Description
. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-hydroxypropionic acid (3-hp), interact with various enzymes in the cell, including acetyl-coa and propionyl-coa carboxylases .
Mode of Action
In the 3-hydroxypropionate cycle, carbon dioxide is fixed by acetyl-CoA and propionyl-CoA carboxylases, resulting in the formation of malyl-CoA, which is further split into acetyl-CoA and glyoxylate .
Biochemical Pathways
3-Chloropropyl 2-hydroxypropanoate may affect the 3-hydroxypropionate cycle, a carbon fixation pathway utilized by numerous microorganisms. This pathway results in the production of intermediates such as acetyl-CoA, glyoxylate, and succinyl-CoA . The 3-hydroxypropionate cycle can be broken down into two major phases: carbon dioxide fixation and glyoxylate assimilation .
Pharmacokinetics
The compound’s molecular weight (16660) and structure suggest that it may have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
3-Chloropropyl 2-hydroxypropanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dehydrogenases and semialdehyde dehydrogenases, which are crucial in metabolic pathways . These interactions often involve the formation of covalent bonds or hydrogen bonds, influencing the activity and stability of the enzymes.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target molecules, altering their activity and function . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that its effects can vary, with some cellular functions being more susceptible to changes than others.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may have beneficial effects, while higher doses can lead to toxicity or adverse effects . Threshold effects have been observed, where a certain concentration is required to elicit a response. Toxicity studies have shown that high doses can cause significant cellular damage and disrupt normal physiological functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and semialdehyde dehydrogenases, influencing the metabolic flux and levels of various metabolites . These interactions are crucial for the compound’s role in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its activity and function. The compound’s distribution can vary depending on the cell type and the presence of specific transporters.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to these compartments, influencing its activity and function . The subcellular localization is crucial for its role in cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropropyl 2-hydroxypropanoate can be synthesized through several synthetic routes. One common method involves the reaction of 3-chloropropanol with 2-hydroxypropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of a high-quality compound.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropropyl 2-hydroxypropanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of chloropropyl glycolate.
Reduction: Reduction reactions can produce 3-chloropropanol and 2-hydroxypropanoic acid.
Substitution: Substitution reactions can result in the formation of various chlorinated derivatives.
Scientific Research Applications
3-Chloropropyl 2-hydroxypropanoate is used in a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a reagent in biochemical assays and studies involving enzyme activity. In industry, it is used in the production of polymers, coatings, and other materials.
Comparison with Similar Compounds
3-Chloropropanol
2-Hydroxypropanoic acid
Chloropropyl glycolate
Properties
IUPAC Name |
3-chloropropyl 2-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-5(8)6(9)10-4-2-3-7/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIUDFKZVFTJDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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